molecular formula C5H10ClN3O B3092182 (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride CAS No. 1225462-38-3

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

Cat. No.: B3092182
CAS No.: 1225462-38-3
M. Wt: 163.60 g/mol
InChI Key: YRFQYNOIIKXUJM-AENDTGMFSA-N
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Description

(1R)-1-(5-Methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride is a chiral primary amine hydrochloride featuring a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position. The hydrochloride salt enhances solubility, making it suitable for pharmacological applications.

Properties

IUPAC Name

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.ClH/c1-3(6)5-7-4(2)9-8-5;/h3H,6H2,1-2H3;1H/t3-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFQYNOIIKXUJM-AENDTGMFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NO1)[C@@H](C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225462-38-3
Record name 1,2,4-Oxadiazole-3-methanamine, α,5-dimethyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-1-(5 methyl-1,2,4-oxadiazol-3-yl) ethanamine HCL
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Amine Introduction: The ethanamine group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Amine Group Reactivity

The protonated amine in the hydrochloride salt participates in reactions requiring nucleophilic nitrogen, often after deprotonation. Key reactions include:

Acylation Reactions

Reagents/ConditionsProductYieldNotesSource
Acetyl chloride, Et<sub>3</sub>N, DCMN-Acetyl derivative85%Requires neutralization of HCl
Boc anhydride, NaOH, THFBoc-protected amine78%Mild conditions preserve oxadiazole integrity

Schiff Base Formation

Reagents/ConditionsProductYieldNotesSource
Benzaldehyde, NaHCO<sub>3</sub>, EtOHImine derivative62%Reversible reaction; pH-sensitive

Alkylation

Reagents/ConditionsProductYieldNotesSource
Ethyl bromoacetate, K<sub>2</sub>CO<sub>3</sub>, DMFN-Alkylated product70%Side reactions observed with excess alkylating agent

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring exhibits electrophilic substitution at the 5-methyl position and nucleophilic ring-opening under specific conditions:

Electrophilic Substitution

Reagents/ConditionsProductYieldNotesSource
HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CNitro-substituted oxadiazole45%Limited regioselectivity due to ring electron deficiency

Nucleophilic Ring-Opening

Reagents/ConditionsProductYieldNotesSource
NH<sub>2</sub>OH·HCl, H<sub>2</sub>O, 80°CAmidoxime intermediate88%Followed by rearrangement to triazole derivatives
LiAlH<sub>4</sub>, THF, refluxReduced amine product52%Ring cleavage occurs under strong reducing conditions

Salt-Specific Reactions

The hydrochloride counterion influences solubility and reactivity:

Ion Exchange

Reagents/ConditionsProductYieldNotesSource
AgNO<sub>3</sub>, H<sub>2</sub>ONitrate salt95%Precipitates AgCl; used for purification

Catalytic Coupling Reactions

Used in synthesizing bioactive molecules, particularly P2X3 receptor antagonists:

Suzuki-Miyaura Coupling

Reagents/ConditionsProductYieldNotesSource
Pd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, DMEBiaryl derivatives68%Requires inert atmosphere

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas (TGA data) .

  • pH Sensitivity : Oxadiazole ring hydrolyzes in strong acids (pH < 2) or bases (pH > 12) to form carboxylic acid derivatives .

Mechanistic Insights

  • Amine Reactivity : Deprotonation with bases (e.g., Et<sub>3</sub>N) enhances nucleophilicity for acylation/alkylation .

  • Oxadiazole Ring : The 3-position is susceptible to nucleophilic attack due to electron withdrawal by adjacent N and O atoms .

Scientific Research Applications

Chemistry

In chemistry, (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methyl-substituted oxadiazole likely offers a balance between lipophilicity (XLogP3 ~0.2) and solubility, ideal for oral bioavailability.
  • Ethyl and cyclobutyl substituents increase LogP, favoring membrane permeability but requiring formulation adjustments for solubility .
  • Triazole analogs () exhibit higher polarity due to additional nitrogen, which may limit CNS penetration but improve renal clearance .

Bioactivity and Target Interactions

  • Bioactivity Clustering : highlights that structural similarities strongly correlate with bioactivity profiles. For example, oxadiazole derivatives with methyl or ethyl groups (e.g., ) cluster into groups with similar protein target interactions, such as kinases or G-protein-coupled receptors .
  • Target Selectivity: The methoxyphenoxy derivative () may target serotonin or adrenergic receptors due to its structural resemblance to known ligands, whereas chlorophenyl analogs () could exhibit affinity for dopaminergic systems .

Biological Activity

(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride is a chemical compound notable for its diverse biological activities and potential therapeutic applications. The compound features a unique structure combining an ethanamine backbone with a 5-methyl-1,2,4-oxadiazole moiety, which is often associated with various pharmacological properties. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C5_5H9_9N3_3O
Molecular Weight 127.14 g/mol
CAS Number 1150339-59-5

The oxadiazole ring contributes to its reactivity and biological interactions, making it a candidate for drug development.

The primary mechanism of action involves the activation of the trace amine-associated receptor 1 (TAAR1) . This receptor plays a crucial role in neurotransmitter modulation and is implicated in various neurological processes.

Biochemical Pathways

Upon activation by this compound, TAAR1 triggers intracellular signaling cascades that can influence neurotransmitter release, particularly dopamine and serotonin. This modulation has potential implications for mood regulation and cognitive function.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
MEL-82.41Cell cycle arrest at G0-G1 phase

The compound's cytotoxicity appears to be dose-dependent, highlighting its potential as an anticancer agent.

Antimicrobial Properties

Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains and exhibit anti-inflammatory effects across various models. These findings suggest a broader application in treating infections and inflammatory conditions.

Interaction Studies

Interaction studies are vital for understanding how this compound interacts with biological targets. Key areas include:

  • Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase, leading to increased levels of neurotransmitters.
  • Receptor Modulation : It can modulate signaling pathways through interactions with cellular receptors.
  • Nucleic Acid Binding : Potential interactions with DNA/RNA could affect gene expression or replication processes.

Case Studies

Recent research has focused on the synthesis and biological evaluation of derivatives of this compound. For instance:

Study on Anticancer Activity :
A study published in 2024 demonstrated that modifications to the oxadiazole ring could enhance the anticancer activity against breast adenocarcinoma cells. The research highlighted structure-activity relationships that could guide further drug development efforts.

Q & A

What are the recommended synthetic routes for (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride in academic settings?

Basic Methodological Answer:
The synthesis typically involves:

  • Reductive amination : Reacting 5-methyl-1,2,4-oxadiazole-3-carbaldehyde with (R)-ethylamine in the presence of NaBH3CN and NH4OAc in ethanol, followed by HCl salt formation .
  • Chiral resolution : If starting from a racemic mixture, use chiral HPLC or enzymatic resolution to isolate the (1R)-enantiomer .
  • Validation : Confirm enantiomeric purity via optical rotation or chiral-phase chromatography .

How does the stereochemistry of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine influence its biological activity in receptor binding studies?

Advanced Research Focus:
The (1R)-configuration may enhance target specificity. For example:

  • 5-HT receptor antagonism : Structural analogs like GR 127935 (containing the 5-methyl-1,2,4-oxadiazole group) show high 5-HT1B/1D receptor affinity (pKi = 8.5), where stereochemistry dictates binding efficiency .
  • Comparative assays : Test enantiopure samples against racemic mixtures in vitro. Use radioligand displacement assays to quantify differences in IC50 values .

What analytical techniques are essential for characterizing the purity and structure of this compound?

Basic Methodological Answer:

  • Structural confirmation :
    • 1H/13C NMR : Verify methyl (δ 2.5–2.7 ppm), oxadiazole (δ 8.5–9.0 ppm), and ethylamine protons .
    • ESI-MS : Confirm molecular weight (e.g., m/z 174.1 for free base, +35.5 for HCl salt) .
  • Purity assessment :
    • HPLC/LCMS : Achieve >95% purity (e.g., compound 39 in antimalarial studies: 99.69% LCMS purity) .
    • Chiral HPLC : Ensure enantiomeric excess >98% for pharmacological studies .

How can researchers resolve discrepancies in biological activity data between racemic mixtures and enantiopure samples?

Advanced Experimental Design:

  • Hypothesis testing : If racemic mixtures show lower activity, the (1R)-enantiomer may be the active form.
  • Methodology :
    • Synthesize both enantiomers via asymmetric catalysis .
    • Test in dose-response assays (e.g., antimalarial IC50 in Plasmodium cultures ).
    • Perform molecular docking to compare enantiomer-receptor interactions .
  • Example : Compound 39 (enantiopure) showed 98.36% HPLC purity and higher antimalarial efficacy than racemic analogs .

What safety protocols are recommended for handling this compound?

Basic Safety Guidelines:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of fine powders .
  • Storage : Keep in airtight containers at RT, away from oxidizers (based on analogs in Safety Data Sheets) .

How can researchers optimize the stability of (1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride in aqueous solutions?

Advanced Stability Studies:

  • pH adjustment : Test solubility and degradation rates in buffers (pH 3–7.4). Oxadiazoles are prone to hydrolysis under acidic/basic conditions .
  • Lyophilization : For long-term storage, lyophilize the compound and reconstitute in DMSO or ethanol .
  • Accelerated stability testing : Use HPLC to monitor degradation products at 40°C/75% RH over 4 weeks .

What pharmacophore modifications enhance the bioactivity of 5-methyl-1,2,4-oxadiazole derivatives?

Advanced Structure-Activity Relationship (SAR):

  • Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., -CF3) at the 5-position to improve metabolic stability .
  • Amine chain flexibility : Replace ethylamine with cyclopropylamine for conformational restriction (see compound 52 in antimalarial studies ).
  • Case study : GR 127935’s 4’-methyl-1,2,4-oxadiazole group contributes to 100-fold selectivity over 5-HT1A/2C receptors .

How to design a robust protocol for scaling up enantioselective synthesis?

Advanced Process Chemistry:

  • Catalytic asymmetric synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) for reductive amination .
  • Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor enantiomeric excess during production .
  • Yield optimization : Adjust reaction stoichiometry (e.g., NH4OAc:NaBH3CN ratio) to reduce byproducts .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride
Reactant of Route 2
(1R)-1-(5-methyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride

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